molecular formula C27H25N3O6S B2813419 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451467-16-6

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Numéro de catalogue B2813419
Numéro CAS: 451467-16-6
Poids moléculaire: 519.57
Clé InChI: YVIOVTOXOQRZRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H25N3O6S and its molecular weight is 519.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization

Research in this area focuses on the synthesis of complex quinazoline derivatives and their precursors. For example, Talupur et al. (2021) reported on the synthesis and antimicrobial evaluation of tetrazol-thiophene-2-carboxamides derivatives, highlighting the methodological advancements in synthesizing compounds with potential biological activity Talupur, Satheesh, & Chandrasekhar, 2021. Similarly, Spoorthy et al. (2021) detailed the synthesis and anti-microbial evaluation of thiazolidin-thiophene-2-carboxylates, further contributing to the understanding of synthetic pathways for these compounds Spoorthy, Kumar, Rani, & Ravindranath, 2021.

Biological Evaluation

Several studies have evaluated the biological activities of quinazoline derivatives. Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines, highlighting the potential therapeutic applications of these compounds Deady, Rodemann, Zhuang, Baguley, & Denny, 2003. Another study by Grigoryan (2017) focused on the synthesis of benzo[h]quinazoline derivatives, investigating their reactions with alkyl halides and hydrazine hydrate, which could lead to new compounds with potential biological activities Grigoryan, 2017.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. The research by Talupur et al. (2021) included docking studies to assess the antimicrobial potential of synthesized compounds, providing insights into their mechanism of action at the molecular level Talupur et al., 2021.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, reduction, and cyclization reactions.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-nitrobenzaldehyde", "1,3-benzodioxole", "ethyl 2-bromo-3-(1,3-benzodioxol-5-ylmethyl)propanoate", "thiourea", "sodium borohydride", "sodium hydroxide", "acetic acid", "sulfuric acid", "acetic anhydride", "ammonium acetate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Condensation of 3,4-dimethoxybenzaldehyde and 2-nitrobenzaldehyde to form 2-(3,4-dimethoxyphenyl)-2-nitroethene", "Reduction of 2-(3,4-dimethoxyphenyl)-2-nitroethene using sodium borohydride to form 2-(3,4-dimethoxyphenyl)ethanamine", "Condensation of 2-(3,4-dimethoxyphenyl)ethanamine and ethyl 2-bromo-3-(1,3-benzodioxol-5-ylmethyl)propanoate to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propanamide", "Reduction of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propanamide using sodium borohydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propan-1-amine", "Cyclization of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propan-1-amine with thiourea and sulfuric acid to form 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide", "Acetylation of 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide using acetic anhydride and ammonium acetate to form 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "Purification of the final compound using ethyl acetate, methanol, and water" ] }

Numéro CAS

451467-16-6

Formule moléculaire

C27H25N3O6S

Poids moléculaire

519.57

Nom IUPAC

3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C27H25N3O6S/c1-33-21-7-3-16(11-23(21)34-2)9-10-28-25(31)18-5-6-19-20(13-18)29-27(37)30(26(19)32)14-17-4-8-22-24(12-17)36-15-35-22/h3-8,11-13H,9-10,14-15H2,1-2H3,(H,28,31)(H,29,37)

Clé InChI

YVIOVTOXOQRZRB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5)OC

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.